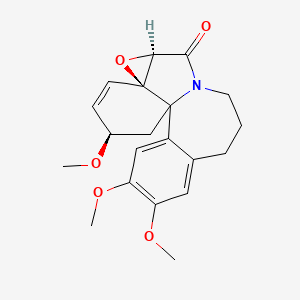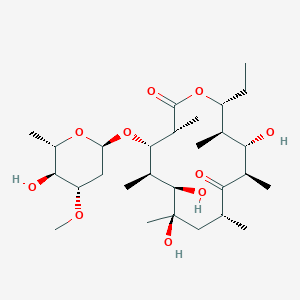
3-O-(alpha-L-oleandrosyl)erythronolide B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-(alpha-L-oleandrosyl)erythronolide B is a macrolide that is erythronolide B having a 2,6-dideoxy-3-O-methyl-alpha-Larabino-hexopyranosyl (alpha-L-oleandrosyl) residue attached at position 3. It has a role as a metabolite. It is a glycoside, a macrolide and a monosaccharide derivative. It derives from an erythronolide B.
Scientific Research Applications
Functional Analysis in Antibiotic Biosynthesis
3-O-(alpha-L-oleandrosyl)erythronolide B plays a crucial role in the biosynthesis of certain antibiotics. Studies have shown that specific genes and enzymes are involved in the biosynthesis of l-oleandrose and d-desosamine, which are crucial components of macrolide antibiotics like oleandomycin. These studies have helped understand the complex pathways and enzymatic processes in antibiotic production, especially in the oleandomycin biosynthesis pathway in Streptomyces antibioticus (Rodríguez et al., 2001).
Hybrid Macrolide Antibiotics Production
This compound has been identified as a key intermediate in the creation of new 'hybrid' macrolide antibiotics. By incorporating this compound during the fermentation process of certain bacterial strains, researchers have been able to synthesize new antibiotic compounds with structures that combine elements of erythromycin and oleandomycin. These new compounds have been found to be less active but more stable to acid than erythromycin A, offering potential for the development of new antibiotics (Spagnoli et al., 1983).
Advancements in Macrolide Antibiotic Synthesis
The compound has also been a focus in the semisynthetic production of macrolide antibiotics. Research involving the transformation of erythronolide A oxime by Streptomyces antibioticus ATCC 11891 to produce a new antibiotic, 3-O-oleandrosyl-5-O-desosaminylerythronolide A oxime, highlights its role in creating less active but more acid-stable antibiotic variants (LeMahieu et al., 1976).
Investigation of Biosynthetic Pathways
Considerable research has gone into identifying and expressing genes involved in the biosynthesis of l-oleandrose, a component of oleandomycin, and its intermediate l-olivose. These studies have contributed significantly to our understanding of the genetic and enzymatic mechanisms underlying the biosynthesis of deoxysugars like l-oleandrose in antibiotic-producing bacteria (Aguirrezabalaga et al., 2000).
Cloning and Gene Function Elucidation
Research involving the cloning of genes from Saccharopolyspora erythraea, related to the formation of deoxysugars in erythromycin biosynthesis, has helped understand the complex genetics behind the production of macrolide antibiotics. These studies have been instrumental in elucidating the roles of various genes in the biosynthesis pathways of compounds like this compound (Vara et al., 1989).
properties
Molecular Formula |
C28H50O10 |
|---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
(3R,4S,5R,6R,7R,9R,11R,12S,13R,14R)-14-ethyl-6,7,12-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C28H50O10/c1-10-19-14(3)23(30)15(4)22(29)13(2)12-28(8,34)26(32)16(5)25(17(6)27(33)37-19)38-21-11-20(35-9)24(31)18(7)36-21/h13-21,23-26,30-32,34H,10-12H2,1-9H3/t13-,14+,15+,16+,17-,18+,19-,20+,21+,23+,24+,25+,26-,28-/m1/s1 |
InChI Key |
JAQMVBAAUKSWIW-DDRSCQIDSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@H]([C@H]([C@@H](O2)C)O)OC)C)O)(C)O)C)C)O)C |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)OC)C)O)(C)O)C)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





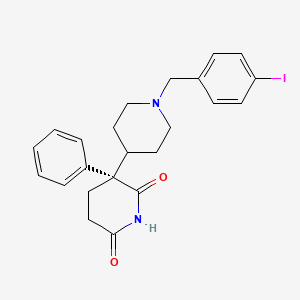

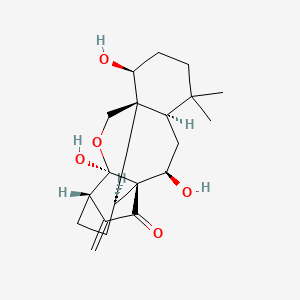



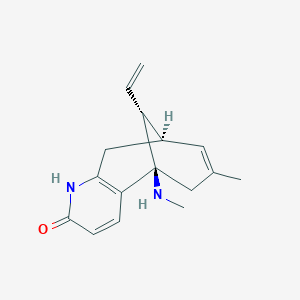
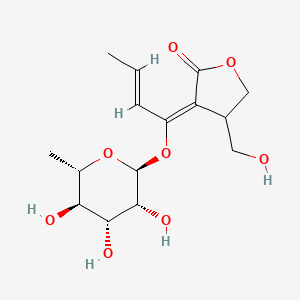
![(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium](/img/structure/B1248861.png)
![3-[[(1R,17E,30S,31R,32S)-14-[3,5-dihydroxy-7-[(2S,4R,5S,6R)-5-hydroxy-6-methyl-4-pentanoyloxyoxan-2-yl]oxy-4,6-dimethyloctan-2-yl]-3,9,20,22,24,28,30,31,32-nonahydroxy-13,27-dimethyl-16-oxo-11,15,34-trioxatricyclo[28.3.1.010,12]tetratriacont-17-en-5-yl]oxy]-3-oxopropanoic acid](/img/structure/B1248862.png)

